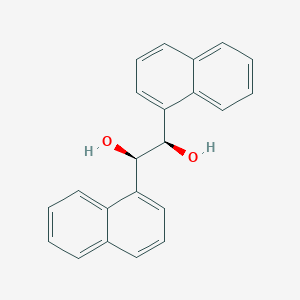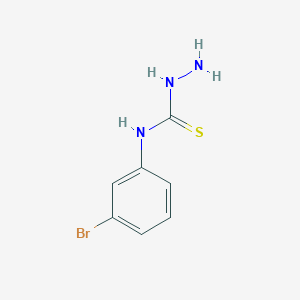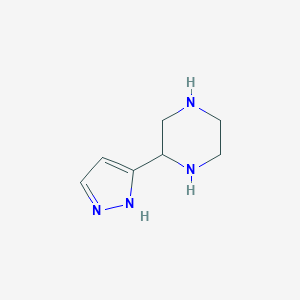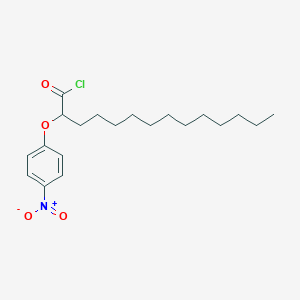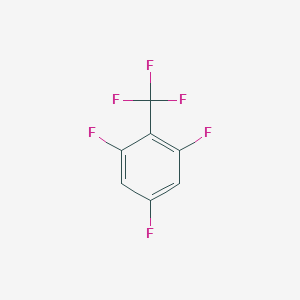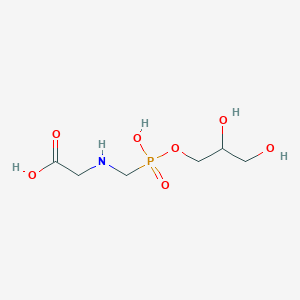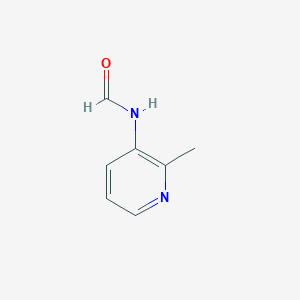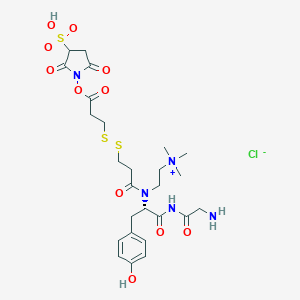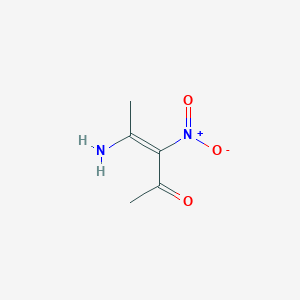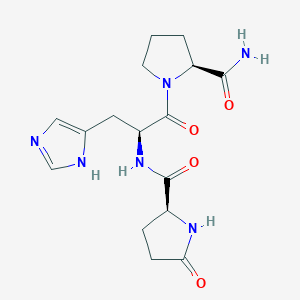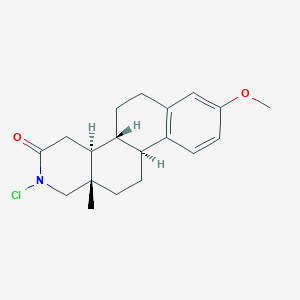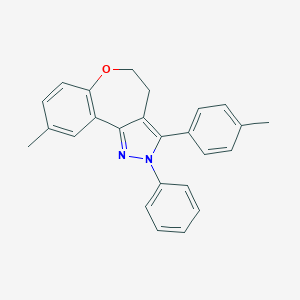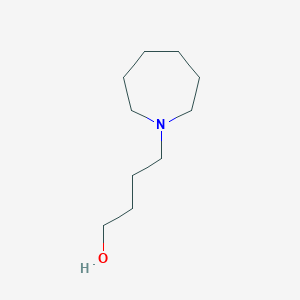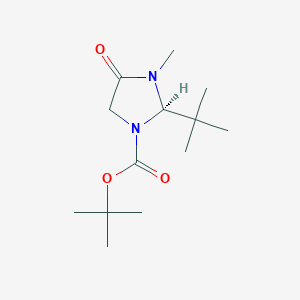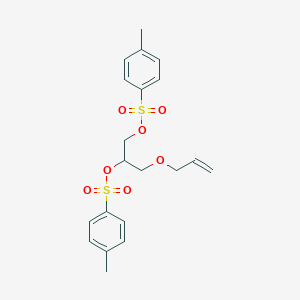
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) is a chemical compound that is commonly known as Bis(4-methylbenzenesulfonate) PEG2000 vinyl ether or BMPS-PEG2000-VE. It is a water-soluble crosslinking agent that is widely used in scientific research applications. This compound has unique properties that make it an ideal candidate for various research purposes.
Mécanisme D'action
The mechanism of action of BMPS-PEG2000-VE is based on its ability to crosslink polymeric materials. The compound reacts with functional groups, such as hydroxyl and amine groups, on the surface of the polymer to form covalent bonds. This crosslinking process results in the formation of a three-dimensional network that improves the mechanical properties of the material. The crosslinked material can also be used as a drug delivery system, as the drug can be incorporated into the polymer network.
Effets Biochimiques Et Physiologiques
BMPS-PEG2000-VE has been shown to have low toxicity and is biocompatible. Studies have shown that the compound does not cause any significant physiological or biochemical effects in vitro and in vivo. This makes it an ideal candidate for various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMPS-PEG2000-VE is its ability to crosslink various polymeric materials. This makes it a versatile compound that can be used in a wide range of applications. Another advantage is its low toxicity and biocompatibility, which makes it suitable for biomedical applications. However, one of the limitations of BMPS-PEG2000-VE is its high cost, which may limit its use in some research applications.
Orientations Futures
There are several future directions for the use of BMPS-PEG2000-VE in scientific research. One potential direction is the use of the compound in the development of new drug delivery systems. The compound can be used to modify the surface of nanoparticles and liposomes to improve their stability and drug release properties. Another potential direction is the use of BMPS-PEG2000-VE in tissue engineering applications. The compound can be used to crosslink various biomaterials to create scaffolds for tissue regeneration. Additionally, the use of BMPS-PEG2000-VE in the development of biosensors and diagnostic tools is also an area of future research.
Méthodes De Synthèse
The synthesis of BMPS-PEG2000-VE involves the reaction between 1,2-propanediol, 3-(2-propenyloxy)- and bis(4-methylbenzenesulfonyl) imide. The reaction is carried out in the presence of a base catalyst, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out at room temperature and takes several hours to complete. The product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
BMPS-PEG2000-VE is widely used in scientific research applications. It is commonly used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials. The compound is also used in the preparation of drug delivery systems, such as liposomes and nanoparticles. BMPS-PEG2000-VE can be used to modify surfaces of various materials, such as glass, silicon, and gold, to improve their biocompatibility and functionality.
Propriétés
Numéro CAS |
114719-19-6 |
|---|---|
Nom du produit |
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) |
Formule moléculaire |
C20H24O7S2 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)sulfonyloxy-3-prop-2-enoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O7S2/c1-4-13-25-14-18(27-29(23,24)20-11-7-17(3)8-12-20)15-26-28(21,22)19-9-5-16(2)6-10-19/h4-12,18H,1,13-15H2,2-3H3 |
Clé InChI |
JMTBSYSSBBSFBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C |
Synonymes |
1,2-PROPANEDIOL,3-(2-PROPENYLOXY)-,BIS(4-METHYLBENZENESULFONATE) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



